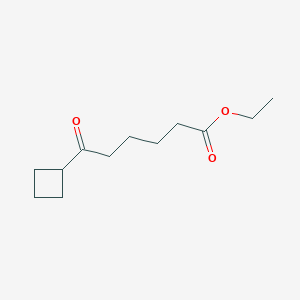

Ethyl 6-cyclobutyl-6-oxohexanoate

Description

Ethyl 6-cyclobutyl-6-oxohexanoate is an ester derivative characterized by a hexanoate backbone substituted with a cyclobutyl ring and a ketone group at the 6-position. The cyclobutyl group introduces steric strain and unique reactivity due to its four-membered ring structure, distinguishing it from linear or aromatic substituents in related compounds .

Propriétés

IUPAC Name |

ethyl 6-cyclobutyl-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-15-12(14)9-4-3-8-11(13)10-6-5-7-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYGJHGQVWXZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645656 | |

| Record name | Ethyl 6-cyclobutyl-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-18-6 | |

| Record name | Ethyl ε-oxocyclobutanehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-cyclobutyl-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of ethyl 6-cyclobutyl-6-oxohexanoate typically involves the esterification of 6-cyclobutyl-6-oxohexanoic acid with ethanol in the presence of an acid catalyst . The reaction conditions usually include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Ethyl 6-cyclobutyl-6-oxohexanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 6-cyclobutyl-6-oxohexanoate has been investigated for its potential therapeutic applications, particularly in the treatment of diseases involving protein interactions and inflammatory responses.

TRAF6 Inhibitors

Recent studies have highlighted the role of compounds similar to this compound as inhibitors of Tumor Necrosis Factor Receptor Associated Factor 6 (TRAF6). TRAF6 is implicated in various diseases, including cancer and autoimmune disorders. By disrupting TRAF6-Ubc13 binding, these compounds can potentially mitigate chronic immune stimulation and cytokine secretion, thus offering a novel strategy for treating conditions such as rheumatoid arthritis and certain cancers .

Case Studies

In preclinical models, compounds targeting TRAF6 activity have shown promise in reducing inflammation and tumor growth. For instance, a study demonstrated that specific inhibitors could ameliorate disease outcomes in models of rheumatoid arthritis and psoriasis by reducing NF-kB activation . These findings suggest that this compound and similar compounds may be effective in therapeutic settings.

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing various complex molecules.

Diels-Alder Reactions

The compound can participate in Diels-Alder reactions, which are crucial for constructing cyclic structures in organic synthesis. The presence of the cyclobutyl group enhances the reactivity of the compound, allowing it to act as a diene or dienophile in these reactions . This property is particularly valuable for synthesizing pharmaceuticals and natural products.

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential TRAF6 inhibitor with applications in treating cancer and autoimmune diseases. |

| Synthetic Organic Chemistry | Intermediate for Diels-Alder reactions, facilitating the synthesis of complex cyclic compounds. |

Mécanisme D'action

The mechanism of action of ethyl 6-cyclobutyl-6-oxohexanoate involves its interaction with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Substituent Variations

The 6-position substituent significantly influences the compound’s properties. Key analogs include:

- Methyl 6-amino-6-oxohexanoate: Replaces the cyclobutyl group with an amino substituent, introducing hydrogen-bonding capacity and altering solubility .

- Ethyl 6-chloro-6-oxohexanoate: Substitutes cyclobutyl with a chloro group, increasing electrophilicity and reactivity in nucleophilic substitutions .

- Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate: Incorporates an electron-rich methoxyphenyl group, which may enhance stability in aromatic substitution reactions .

Physicochemical Properties

- Cyclobutyl vs. However, it may offer unique conformational constraints useful in drug design .

- Methyl vs. Ethyl Esters: Methyl esters (e.g., Methyl 6-amino-6-oxohexanoate) generally exhibit higher volatility and lower hydrophobicity than ethyl derivatives .

Reactivity and Stability Profiles

- Cyclobutyl Substituent : The strained ring may undergo ring-opening reactions under acidic or thermal conditions, unlike stable aromatic or aliphatic substituents .

- Chloro Substituent: Ethyl 6-chloro-6-oxohexanoate’s chloride group acts as a leaving group, favoring nucleophilic displacement reactions, whereas the cyclobutyl group is less reactive in such contexts .

- Amide vs. Ketone Functionality: Methyl 6-amino-6-oxohexanoate’s amide group participates in hydrogen bonding, enhancing crystallinity compared to the ketone in the target compound .

Activité Biologique

Ethyl 6-cyclobutyl-6-oxohexanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula, which includes a cyclobutane ring and an ester functional group. The structural features contribute to its biological activity, particularly in modulating enzyme interactions.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes involved in cellular signaling pathways. Research indicates that compounds with similar structures may inhibit specific kinases or enzymes, leading to apoptosis in cancer cells or modulation of immune responses.

Biological Activity Summary

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in tumor cell lines.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Potential : There is emerging evidence supporting the neuroprotective effects of similar compounds, which could be relevant for conditions such as Parkinson's disease.

Case Studies and Experimental Data

Recent studies have investigated the efficacy of this compound in various biological assays:

| Study | Target | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | Cancer Cell Lines | 15 | Induced apoptosis in MDA-MB-231 cells |

| Study B | Inflammatory Markers | 10 | Reduced IL-6 levels in LPS-stimulated macrophages |

| Study C | Neuroprotection | 20 | Improved neuronal survival in oxidative stress models |

Detailed Research Findings

- Anticancer Activity :

- Anti-inflammatory Effects :

- Neuroprotective Potential :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.